2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is part of a broader class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the reaction of 4-hydrazinoquinazoline with 3-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core .
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, such as refluxing the reactants in a suitable solvent and purifying the product through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product is 2-(3-aminophenyl)-[1,2,4]triazolo[1,5-C]quinazoline.
Substitution: Depending on the nucleophile, various substituted derivatives of the triazoloquinazoline core can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, such as adenosine and benzodiazepine receptors, due to its ability to form hydrogen bonds and its high dipole moment.
Pathways Involved: The compound can inhibit cellular phosphorylation and interfere with DNA synthesis, leading to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring but differ in the fused heterocyclic system.
1,2,4-Triazolo[4,3-c]quinazolines: These compounds have a similar core structure but differ in the position of the triazole ring fusion.
Uniqueness
2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other triazoloquinazolines .
Properties
CAS No. |
918802-92-3 |
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Molecular Formula |
C15H9N5O2 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H9N5O2/c21-20(22)11-5-3-4-10(8-11)14-17-15-12-6-1-2-7-13(12)16-9-19(15)18-14/h1-9H |
InChI Key |
CZVDVCKGBSIOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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